N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Description
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and a phenoxybenzene sulfonamide side chain. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of sulfonamides and thiazoles, which are known for their diverse biological activities, including antimicrobial and kinase-inhibitory effects .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-18-24(32-25(27-18)19-8-10-20(30-2)11-9-19)16-17-26-33(28,29)23-14-12-22(13-15-23)31-21-6-4-3-5-7-21/h3-15,26H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZYPLIYTKDXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylglyoxal with thioamide under acidic conditions to form the thiazole ring . This intermediate is then reacted with 4-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Effects
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in its chloro analog .
- Sulfonamide Variations: The phenoxybenzene sulfonamide side chain in the target compound differs from the methylsulfonyl group in compound 5a . Methylsulfonyl groups increase polarity, which may improve water solubility but reduce membrane permeability.
- Thiazole Core Modifications : The 4-methyl substitution on the thiazole ring is conserved across analogs, suggesting its role in stabilizing the heterocyclic structure .
Key Observations :
- Synthetic Flexibility: The target compound’s synthesis likely involves coupling a thiazole-ethylamine intermediate with a phenoxybenzene sulfonyl chloride, as seen in analogous protocols .
- Sulfonamide Confirmation : IR bands for νSO₂ (1150–1170 cm⁻¹) and NH (3278–3414 cm⁻¹) are consistent across sulfonamide analogs .
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound with significant biological activity. Its structure integrates a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, making it a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Structural Features:
- Thiazole Ring: Contributes to the compound's biological activity through enzyme inhibition.
- Sulfonamide Group: Known for its antibacterial properties by inhibiting dihydropteroate synthase.
- Methoxyphenyl Group: Enhances lipophilicity and potential receptor interactions.
The primary mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival. The sulfonamide group interferes with folic acid synthesis by inhibiting dihydropteroate synthase, leading to reduced bacterial growth and survival. Additionally, the thiazole ring may enhance binding affinity to target enzymes or receptors.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains, inhibiting their growth through enzyme inhibition. |
| Antitumor | Potential to inhibit cancer cell proliferation through modulation of cell cycle proteins. |
| Enzyme Inhibition | Inhibits key enzymes such as acetylcholinesterase and urease, showing promise in treating related disorders. |
Case Studies and Research Findings
- Antibacterial Activity
- Antitumor Efficacy
- Enzyme Inhibition Studies
Comparative Analysis with Related Compounds
The unique combination of structural features in this compound sets it apart from other sulfonamide derivatives. Its efficacy as an antibacterial agent is comparable to traditional antibiotics but offers additional benefits due to its potential antitumor properties.
| Compound | Antibacterial Activity | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate to Strong | Yes | Strong |
| Sulfanilamide | Strong | No | Moderate |
| Trimethoprim | Strong | No | Weak |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : Condensation of 4-methoxyphenylthioamide with ethyl 4-methylthiazole-5-carboxylate to form the thiazole core .
- Step 2 : Sulfonylation of the phenoxybenzene moiety using sulfonyl chloride in dry pyridine, followed by ice quenching and HCl acidification to precipitate the product .
- Purity Optimization : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound’s structural integrity?
- NMR Analysis :
- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), thiazole methyl (δ 2.4 ppm), and ethyl linker protons (δ 3.1–3.5 ppm) .
- 13C NMR : Verify sulfonamide carbonyl (δ ~165 ppm) and methoxy group (δ ~55 ppm) .
- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns matching the sulfonamide and thiazole groups .
Q. What are the key chemical reactions for functionalizing this compound (e.g., oxidation, substitution)?
- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to oxidize sulfur in the sulfonamide group to sulfone derivatives .
- Electrophilic Substitution : Nitration at the phenoxybenzene ring using HNO3/H2SO4 at 0°C to introduce nitro groups for further derivatization .
Q. Which in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition) with IC50 calculation .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yields and minimize side products?
- Variables : Temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions (e.g., 65°C, 10 mol% DMAP catalyst) .
- Validation : Confirm predicted yields (±5% error) via triplicate experiments .
Q. What computational strategies support structure-activity relationship (SAR) studies for sulfonamide-thiazole hybrids?
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR); prioritize derivatives with hydrogen bonds to Arg120 and Tyr355 .
- QSAR Modeling : Apply MLR (multiple linear regression) on descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HeLa vs. HEK293) .
- Meta-Analysis : Pool data from ≥3 independent studies using a random-effects model to calculate weighted IC50 values .
Q. What advanced techniques characterize crystallographic or conformational properties of this compound?
- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water), solve structure using SHELX, and validate H-bonding (e.g., N–H···O=S interactions) .
- Dynamic NMR : Analyze restricted rotation of the sulfonamide group at variable temperatures (e.g., coalescence temperature ~−20°C) .
Q. How can synergistic effects with existing therapeutics (e.g., antibiotics) be systematically evaluated?
- Checkerboard Assay : Test fractional inhibitory concentration (FIC) indices with ampicillin against MRSA; synergy defined as FIC ≤0.5 .
- Mechanistic Studies : Use time-kill curves and ROS detection (DCFH-DA probe) to identify potentiation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
